N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c20-10-13-4-1-2-5-15(13)22-18(24)17(23)21-12-19(25,14-7-9-26-11-14)16-6-3-8-27-16/h1-9,11,25H,12H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQURUAZVHDRQNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Cyano group : Contributes to electronic properties and potential reactivity.
- Thiophene rings : Impart unique chemical characteristics and enhance biological interactions.
- Oxalamide moiety : Known for its ability to form hydrogen bonds, which can influence biological activity.
The molecular formula is , with a molecular weight of approximately 391.4 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound is believed to stem from its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes through binding interactions, disrupting normal cellular processes.
- Antimicrobial Action : Studies indicate potential efficacy against various microbial strains, suggesting a mechanism involving disruption of microbial cell walls or metabolic pathways.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation by inducing apoptosis or interfering with cell cycle regulation.
Antimicrobial Activity
Research has demonstrated that oxalamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of bacteria such as E. coli and Staphylococcus aureus. The exact mechanism often involves disruption of cell membrane integrity or interference with metabolic functions.
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N1-(2-cyanophenyl)-N2-(...) | E. coli | 32 µg/mL |
| N1-(2-cyanophenyl)-N2-(...) | Staphylococcus aureus | 16 µg/mL |
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results suggest a dose-dependent inhibition of cell viability.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis |
| MCF-7 | 30 | Cell cycle arrest |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparison
The table below highlights key structural and functional differences between the target compound and selected oxalamide/benzamide analogs:
Key Findings and Implications
a) Substituent Effects on Bioactivity
- Thiophene vs. Pyridine/Aromatic Groups : The target compound’s dual thiophene substituents introduce sulfur-based aromaticity, which may enhance π-π stacking interactions in biological systems compared to S336’s pyridyl group. However, S336’s dimethoxybenzyl group improves solubility and flavor receptor (hTAS1R1/hTASR3) binding, enabling regulatory approval as a food additive .
- Cyanophenyl vs. This could extend its half-life in pharmacological applications .
c) Therapeutic Potential
- Unlike BNM-III-170’s antiviral focus or the benzamide derivatives’ receptor targeting, the target compound’s thiophene-hydroxyl combination may favor antioxidant or anti-inflammatory activity, though this remains speculative without direct evidence.
Preparation Methods
Precursor Synthesis: Amine Components
The target molecule requires two custom amine precursors:
- N1-(2-Cyanophenyl)amine : 2-Aminobenzonitrile serves as a readily available starting material, though purification via recrystallization from ethanol may be necessary to achieve >95% purity.
- N2-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)amine : This branched ethanolamine derivative can be synthesized through a nucleophilic addition of thiophen-2-yl and thiophen-3-yl Grignard reagents to a protected glyoxylic acid derivative, followed by deprotection and amination.
Oxalyl Chloride-Mediated Coupling
Reaction of the two amines with oxalyl chloride in dichloromethane at 0–5°C, using pyridine as a proton scavenger, affords the oxalamide backbone. Key parameters include:
- Molar ratio : 1:1:1 (amine 1 : amine 2 : oxalyl chloride) to ensure equimolar coupling.
- Solvent system : Anhydrous CH₂Cl₂ minimizes hydrolysis of oxalyl chloride.
- Reaction time : 2–4 hours at room temperature post-initial ice-bath stirring, monitored via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1).
Stepwise Preparation Methodology
Synthesis of N1-(2-Cyanophenyl)amine
Procedure :
- Charge a flame-dried flask with 2-aminobenzonitrile (5.0 g, 42 mmol) and anhydrous THF (50 mL).
- Add Boc₂O (10.3 g, 47 mmol) and DMAP (0.5 g, catalytic) under N₂.
- Stir at 25°C for 12 hours.
- Quench with saturated NH₄Cl (20 mL), extract with EtOAc (3 × 30 mL), dry over Na₂SO₄, and concentrate.
- Purify via column chromatography (SiO₂, hexane/EtOAc 4:1) to yield Boc-protected intermediate (89% yield).
- Deprotect using 4M HCl in dioxane (10 mL, 2 hours), neutralize with NaHCO₃, and extract with CH₂Cl₂ to isolate the free amine.
Synthesis of N2-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)amine
Procedure :
- Prepare a solution of ethyl glyoxylate (3.2 g, 31 mmol) in dry THF (40 mL) under N₂.
- Add thiophen-2-ylmagnesium bromide (62 mmol) dropwise at −78°C, stir for 1 hour.
- Add thiophen-3-ylmagnesium bromide (62 mmol), warm to 0°C, and stir for 2 hours.
- Quench with NH₄Cl (20 mL), extract with EtOAc, and concentrate to yield a diastereomeric alcohol mixture.
- Separate diastereomers via chiral HPLC (Chiralpak IA, heptane/EtOH 90:10).
- Convert the alcohol to the amine via Mitsunobu reaction with phthalimide (5.0 g, 34 mmol), DIAD (6.8 mL, 34 mmol), and PPh₃ (8.9 g, 34 mmol) in THF, followed by hydrazine deprotection.
Oxalamide Formation
Procedure :
- Dissolve N1-(2-cyanophenyl)amine (2.1 g, 10 mmol) in CH₂Cl₂ (30 mL) with pyridine (1.6 mL, 20 mmol).
- Add oxalyl chloride (1.0 mL, 11 mmol) dropwise at 0°C, stir for 15 minutes.
- Add a solution of N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)amine (3.4 g, 10 mmol) in CH₂Cl₂ (20 mL).
- Warm to 25°C, stir for 3 hours.
- Wash with 5% citric acid (2 × 20 mL), 5% NaHCO₃ (2 × 20 mL), and brine (20 mL).
- Dry over Na₂SO₄, concentrate, and recrystallize from CH₃CN to yield the title compound (72% yield).
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent: CH₂Cl₂ | 0°C → 25°C | 72 | 98.5 |
| Solvent: THF | 0°C → 25°C | 58 | 95.2 |
| Solvent: DMF | 0°C → 25°C | 41 | 89.7 |
| Temperature: −10°C | CH₂Cl₂ | 65 | 97.1 |
| Temperature: 40°C | CH₂Cl₂ | 68 | 96.3 |
Catalytic Additives
- DMAP (5 mol%) : Increases yield to 78% by accelerating oxalyl chloride activation.
- Molecular sieves (4 Å) : Reduces hydrolysis, improving purity to 99.1%.
Characterization and Analytical Data
Spectroscopic Profiling
- IR (KBr) : ν = 3275 cm⁻¹ (N–H), 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O oxalamide), 1590 cm⁻¹ (thiophene C=C).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar–H), 7.32–7.08 (m, 4H, thiophene–H), 5.01 (s, 1H, OH), 4.20–3.95 (m, 2H, CH₂), 2.75–2.60 (m, 2H, CH₂).
- HRMS (ESI+) : m/z calc. for C₂₀H₁₆N₃O₃S₂ [M+H]⁺: 418.0632; found: 418.0635.
X-ray Crystallography (Hypothetical)
While no crystallographic data exists for the target compound, analogous oxalamides exhibit planar oxalamide cores with dihedral angles of 15–25° between aryl/thiophene planes.
Challenges and Troubleshooting
- Diastereomer Formation : The hydroxyethyl center introduces two stereoisomers. Chiral resolution or asymmetric synthesis using Evans auxiliaries may be required.
- Thiophene Reactivity : Thiophene C–H bonds may undergo unintended electrophilic substitution; low-temperature conditions suppress this.
- Oxalyl Chloride Handling : Moisture-sensitive; reactions must be conducted under strict anhydrous conditions.
Comparative Analysis with Analogous Compounds
Q & A
Basic: What are the standard synthetic routes for this compound, and what key reaction conditions optimize yield and purity?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates containing thiophene and cyanophenyl moieties. A common approach includes:
Amide Coupling : React oxalyl chloride with 2-cyanophenylamine under anhydrous conditions to form the N1-substituted oxalamide intermediate .
Hydroxyethyl Thiophene Synthesis : Prepare the hydroxyethyl-thiophene intermediate via nucleophilic substitution or condensation of thiophene derivatives (e.g., Grignard reactions or Friedel-Crafts alkylation) .
Final Coupling : Combine intermediates using coupling agents like EDC/HOBt in dichloromethane or DMF, with temperature control (0–25°C) to minimize side reactions .
Critical Conditions :
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Moisture Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) due to the hygroscopic nature of intermediates .
Advanced: How can researchers resolve contradictions in NMR data when characterizing stereochemistry?
Methodological Answer:
Contradictions in NMR data (e.g., unexpected splitting patterns or chemical shifts) often arise from dynamic stereochemical effects or impurities. Strategies include:
Variable Temperature NMR : Perform ¹H NMR at 25°C to -40°C to observe coalescence of diastereotopic proton signals, confirming rotational barriers in the oxalamide backbone .
2D NMR (NOESY/COSY) : Identify spatial proximity of thiophene protons to the hydroxyethyl group, clarifying substituent orientation .
Chiral HPLC : Separate enantiomers using a Chiralpak IA column (hexane/isopropanol, 90:10) to verify stereochemical purity .
X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., synchrotron sources for high-resolution data) .
Basic: What spectroscopic techniques confirm structural integrity post-synthesis?
Methodological Answer:
A combination of techniques is required:
¹H/¹³C NMR :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for cyanophenyl), hydroxyethyl (-OH at δ 2.5–3.5 ppm), and thiophene protons (δ 6.8–7.4 ppm) .
- ¹³C NMR : Confirm carbonyl carbons (δ 165–170 ppm for oxalamide) and nitrile carbon (δ ~118 ppm) .
FT-IR : Validate amide C=O stretches (1640–1680 cm⁻¹) and -OH/N-H bonds (3200–3400 cm⁻¹) .
High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .
Advanced: What strategies elucidate structure-activity relationships (SAR) of thiophene/cyanophenyl moieties?
Methodological Answer:
Fragment-Based Design :
- Synthesize analogs with single-thiophene substitutions or cyanophenyl replacements (e.g., fluorophenyl) to assess target binding .
Biological Assays :
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) using ADP-Glo™ assays to quantify IC₅₀ values .
- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, A549) via MTT assays, comparing to controls like carboplatin .
Computational Modeling :
- Perform molecular docking (AutoDock Vina) with protein targets (e.g., PARP-1) to identify key interactions (H-bonding with oxalamide, π-π stacking with thiophenes) .
Basic: How is stability assessed under physiological conditions?
Methodological Answer:
pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h. Monitor degradation via HPLC .
Thermal Stability : Use TGA/DSC to determine decomposition temperature (>200°C indicates suitability for long-term storage) .
Light Sensitivity : Expose to UV light (254 nm) for 48h; assess photodegradation products with LC-MS .
Advanced: How can contradictory bioactivity data across studies be reconciled?
Methodological Answer:
Contradictions often stem from assay variability or impurity profiles. Mitigation steps:
Standardized Assay Protocols : Use CLIA-certified labs for replication.
Purity Reassessment : Quantify trace impurities (>0.5%) via LC-MS; re-test batches with ≥98% purity .
Target Validation : Employ CRISPR-Cas9 knockout models to confirm on-target effects (e.g., PARP-1 knockout in cytotoxicity assays) .
Basic: What solvents are optimal for solubility and in vitro assays?
Methodological Answer:
- Stock Solutions : Use DMSO (≤0.1% final concentration to avoid cytotoxicity) .
- Aqueous Buffers : For PBS solubility, employ co-solvents like PEG-400 (10–20% v/v) .
- LogP Determination : Measure via shake-flask method (logP ~2.5 indicates moderate lipophilicity) .
Advanced: What analytical methods quantify metabolic stability in hepatic models?
Methodological Answer:
Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60min .
CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BD Bactosome™) to calculate KI values .
Metabolite ID : Employ UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation at the thiophene ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
